molecular formula C17H16ClN3O B2817835 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea CAS No. 400870-06-6

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea

Cat. No.: B2817835
CAS No.: 400870-06-6
M. Wt: 313.79
InChI Key: XDGYKQJMTJVRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.79. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic analysis of similar compounds have demonstrated the capability for detailed characterization using various methods including Density Functional Theory (DFT), molecular docking, and antimicrobial activity testing. For instance, the study of molecular structures through spectroscopic and quantum chemical methods has enabled the understanding of vibrational modes, HOMO-LUMO energy distribution, and charge transfer within molecules. These analyses support the potential application of these compounds in developing antimicrobial agents, as evidenced by their demonstrated antibacterial and antifungal effects (Sivakumar et al., 2021; Viji et al., 2020).

Synthesis and Biological Evaluation

Novel compounds synthesized through methods such as microwave-assisted synthesis have shown significant antiinflammatory and antibacterial activities. These findings suggest the potential of these compounds in the development of new therapeutic agents. The innovative synthesis methods offer advantages in yield, environmental impact, and reaction times, highlighting the practical aspects of research into compounds like 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea (Ravula et al., 2016).

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer activities of related compounds have been extensively studied, showing promise for the development of new therapeutic agents. Molecular docking studies, in particular, have provided insights into the mechanisms of action and potential efficacy of these compounds against various bacterial and fungal strains, as well as their potential as anticancer agents (Gomha et al., 2014; Katariya et al., 2021).

Photoluminescent Conjugated Polymers

Research into the synthesis of conjugated polymers containing similar molecular structures has highlighted the potential for applications in electronic devices due to their photoluminescent properties. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for use in electronic applications (Beyerlein & Tieke, 2000).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-13-8-10-14(11-9-13)20-17(22)21(16-7-4-12-19-16)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGYKQJMTJVRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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